molecular formula C15H14N2 B120508 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine CAS No. 88965-00-8

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Cat. No. B120508
CAS RN: 88965-00-8
M. Wt: 222.28 g/mol
InChI Key: AWEWSJJCANQFRB-UHFFFAOYSA-N
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Patent
US06384226B2

Procedure details

A suspension of potassium monoethyl oxalate (84.3 g; 0.54 mols) in methylene chloride (395 mL) is added dropwise with phosphorous oxychloride (82.8 g; 0.54 mols) keeping the temperature at about 30° C. After 4÷6 hours, 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine (100.0 g; 0.45 mols) is added, keeping the temperature below 35° C. The resulting suspension is added dropwise with triethylamine (50.5 g; 0.50 mols) keeping the mixture at the reflux temperature. After one hour under these conditions, the reaction mixture is cooled to 5÷10° C. and poured into a suspension of sodium carbonate (95 g; 0.89 mols) in water (500 mL) keeping the temperature below 35° C. The phases are separated and the upper aqueous phase is reextracted with methylene chloride (45 mL). The combined organic phases are washed with water (45 mL) and concentrated to a residue under vacuum. The solid residue is taken up in ethanol (590 mL), heated to dissolution and left to crystallize. After cooling to about 0° C. the solid is filtered, washed with ethanol and dried at 50° C. under vacuum to obtain ethyl 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-glyoxalate (141.5 g, 99.5% titre, 97.5% yield).
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
solvent
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50.5 g
Type
reactant
Reaction Step Four
Quantity
95 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([O-:4])=O.[K+].P(Cl)(Cl)(Cl)=O.[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[N:23]=[C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][N:25]3[CH:31]=2)=[CH:18][CH:17]=1.C(N(CC)CC)C.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.O>[CH3:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]2[N:23]=[C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][N:25]3[C:31]=2[C:2](=[O:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])=[CH:20][CH:21]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
84.3 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC.[K+]
Name
Quantity
395 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
82.8 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1
Step Four
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
95 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 30° C
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
The combined organic phases are washed with water (45 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated to dissolution
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 0° C. the solid
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 141.5 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.